(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O2.HCl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzyl chloride with 4-(aminomethyl)piperidine-1-carboxylate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichlorobenzyl 4-(3-aminopropyl)piperazine-1-carboxylate
- 3,5-Dichlorobenzyl 4-(2-aminoethyl)piperazine-1-carboxylate
- 3,5-Dichlorobenzyl 4-(methylamino)piperidine-1-carboxylate
Uniqueness
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorobenzyl group and piperidine ring contribute to its unique properties compared to similar compounds .
Eigenschaften
Molekularformel |
C14H19Cl3N2O2 |
---|---|
Molekulargewicht |
353.7 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18Cl2N2O2.ClH/c15-12-5-11(6-13(16)7-12)9-20-14(19)18-3-1-10(8-17)2-4-18;/h5-7,10H,1-4,8-9,17H2;1H |
InChI-Schlüssel |
DUQMZDKNNNMIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)C(=O)OCC2=CC(=CC(=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.